molecular formula C₂₁H₂₅ClN₂O₃[C₂H₄O]n B1142189 Cetirizine Polyethylene Glycol (PEG) Ester CAS No. 1509941-93-8

Cetirizine Polyethylene Glycol (PEG) Ester

Cat. No.: B1142189
CAS No.: 1509941-93-8
M. Wt: 432.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from Cetirizine dihydrochloride. Cetirizine is an orally active and selective H1-receptor antagonist used for the treatment of allergy symptoms. The esterification with Polyethylene Glycol enhances the solubility and bioavailability of Cetirizine, making it more effective in its therapeutic applications .

Mechanism of Action

Target of Action

Cetirizine Polyethylene Glycol (PEG) Ester is a derivative of Cetirizine, which is an orally active and selective H1-receptor antagonist . The primary target of Cetirizine is the H1 receptor, which plays a crucial role in mediating allergic reactions.

Mode of Action

The interaction between Cetirizine PEG Ester and its targets involves a process of esterification . The esterification of Cetirizine in PEG is a second-order reversible kinetic process . The rate constants indicate that Cetirizine is esterified about 240 times faster than other compounds like indomethacin at 80°C .

Biochemical Pathways

The degradation of Cetirizine in polyethylene glycol arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . The oxidation process was investigated to model the degradation of Cetirizine in PEG-containing formulation . The oxidation product was identified as cetirizine N-oxide .

Pharmacokinetics

It’s known that the physical state of cetirizine peg ester is a liquid (oil) and it’s recommended to be stored at 4°c

Result of Action

The molecular and cellular effects of Cetirizine PEG Ester’s action are primarily related to its interaction with H1 receptors and its subsequent degradation in PEG-containing formulations. The degradation product, cetirizine N-oxide, is formed through the oxidation process .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Cetirizine PEG Ester. For instance, the rate of esterification is temperature-dependent, with the process occurring faster at higher temperatures . Additionally, the degradation of Cetirizine in PEG arises from the reaction between the drug and the reactive peroxide intermediates formed through oxidation of PEG . This suggests that the oxidative environment can influence the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cetirizine Polyethylene Glycol (PEG) Ester involves the esterification of Cetirizine with Polyethylene Glycol. The reaction typically occurs in the presence of a catalyst such as N-hydroxysuccinimide (NHS) esters, which react with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, ensuring the consistent quality and purity of the final product. The process is optimized to achieve high yields and minimize impurities, often using advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • Cetirizine dihydrochloride
  • Loratadine Polyethylene Glycol Ester
  • Fexofenadine Polyethylene Glycol Ester

Comparison: Compared to similar compounds, Cetirizine Polyethylene Glycol (PEG) Ester stands out due to its enhanced solubility and bioavailability. The esterification with Polyethylene Glycol not only improves its pharmacokinetic properties but also provides better stability and efficacy in pharmaceutical formulations .

Properties

CAS No.

1509941-93-8

Molecular Formula

C₂₁H₂₅ClN₂O₃[C₂H₄O]n

Molecular Weight

432.94

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.